molecular formula C23H24O6 B12413836 Gerontoxanthone C-d6

Gerontoxanthone C-d6

Cat. No.: B12413836
M. Wt: 402.5 g/mol
InChI Key: MPGIKBDCZHZTJM-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gerontoxanthone C-d6 typically involves the incorporation of deuterium atoms into the xanthone structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the xanthone molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Gerontoxanthone C-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or hydrocarbons .

Scientific Research Applications

Gerontoxanthone C-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Gerontoxanthone C-d6 involves its interaction with various molecular targets and pathways. Xanthones, including this compound, have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and autophagy . These interactions contribute to their anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    α-Mangostin: Another xanthone with potent anticancer and anti-inflammatory properties.

    γ-Mangostin: Known for its cytotoxic activity against cancer cells.

    Garcinone E: Exhibits significant anticancer activity.

    Mangostanaxanthone IV: Investigated for its potential therapeutic applications.

Uniqueness

Gerontoxanthone C-d6 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This stable isotope labeling allows researchers to track the compound’s behavior in biological systems more accurately compared to non-labeled analogs .

Properties

Molecular Formula

C23H24O6

Molecular Weight

402.5 g/mol

IUPAC Name

4,8,9-trihydroxy-2,3,3-trimethyl-11-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-2H-furo[3,2-b]xanthen-5-one

InChI

InChI=1S/C23H24O6/c1-10(2)6-7-13-20-15(19(27)16-21(13)28-11(3)23(16,4)5)17(25)12-8-9-14(24)18(26)22(12)29-20/h6,8-9,11,24,26-27H,7H2,1-5H3/i1D3,2D3

InChI Key

MPGIKBDCZHZTJM-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC1=C2C(=C(C3=C1OC(C3(C)C)C)O)C(=O)C4=C(O2)C(=C(C=C4)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C

Origin of Product

United States

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